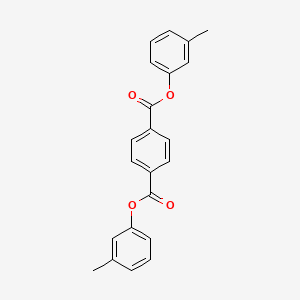
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester is an organic compound with the molecular formula C22H18O4. It is a type of ester derived from 1,4-benzenedicarboxylic acid and 3-methylphenol. This compound is known for its applications in various fields, including materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester can be synthesized through esterification reactions. One common method involves reacting 1,4-benzenedicarboxylic acid with 3-methylphenol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1,4-Benzenedicarboxylic acid.
Reduction: Bis(3-methylphenyl)methanol.
Substitution: Nitro or halogenated derivatives of the ester.
Scientific Research Applications
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester has several applications in scientific research:
Materials Science: Used as a monomer in the synthesis of polyesters and other polymeric materials.
Organic Synthesis: Serves as an intermediate in the preparation of various organic compounds.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry: Utilized in the production of plasticizers, resins, and coatings.
Mechanism of Action
The mechanism of action of 1,4-benzenedicarboxylic acid, bis(3-methylphenyl) ester depends on its application. In polymerization reactions, it acts as a monomer that undergoes polycondensation to form long-chain polymers. In biological systems, its ester groups can be hydrolyzed to release the active components, which then interact with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzenedicarboxylic acid, bis(4-methylphenyl) ester
- 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
- Bis(2-ethylhexyl) phthalate
Uniqueness
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester is unique due to its specific ester groups and the position of the methyl substituents on the phenyl rings. This structural uniqueness imparts distinct physical and chemical properties, making it suitable for specialized applications in materials science and organic synthesis.
Properties
CAS No. |
1539-05-5 |
|---|---|
Molecular Formula |
C22H18O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
bis(3-methylphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H18O4/c1-15-5-3-7-19(13-15)25-21(23)17-9-11-18(12-10-17)22(24)26-20-8-4-6-16(2)14-20/h3-14H,1-2H3 |
InChI Key |
HWZUNHMTOHHEIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


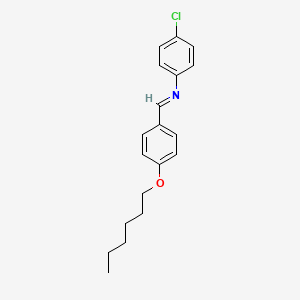

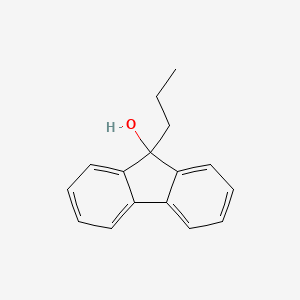
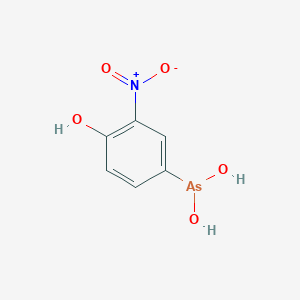
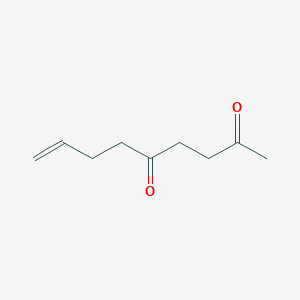
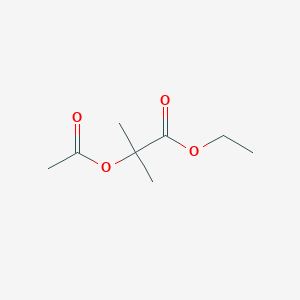
![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
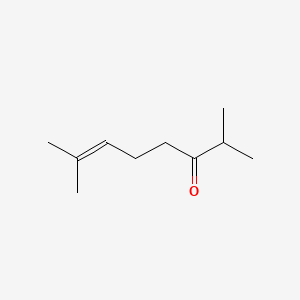
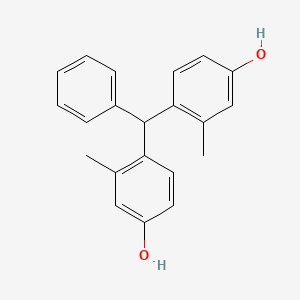
![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)
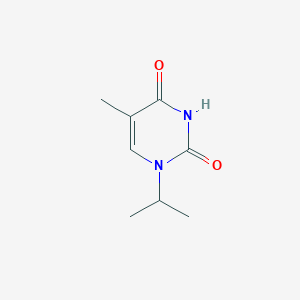
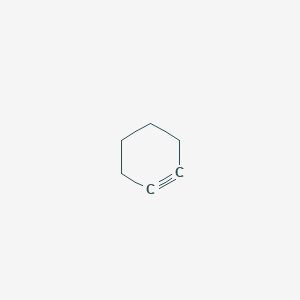

![4,4'-[(Chloro-p-phenylene)bis(azo)]di-o-cresol](/img/structure/B14742762.png)
